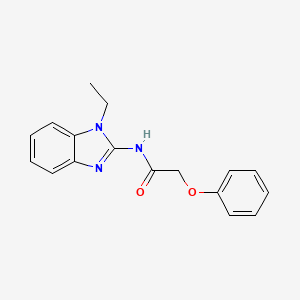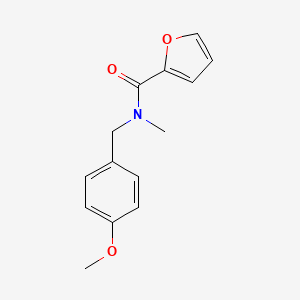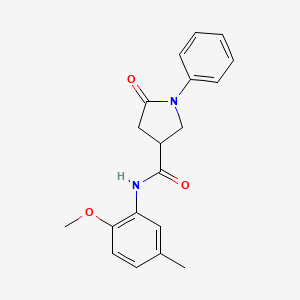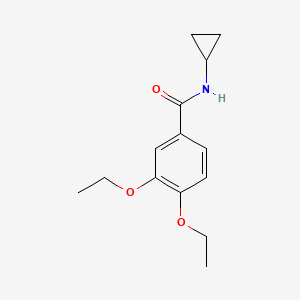![molecular formula C20H32N2O B5356034 4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5356034.png)
4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone, also known as DABCO-Cy6, is a fluorescent dye that is widely used in scientific research due to its unique properties. This compound is synthesized through a multistep process and has been extensively studied for its various applications in biological research. In
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone is based on its ability to absorb light and emit a fluorescent signal. When excited with light, the electrons in the molecule are excited to a higher energy state, and when they return to their ground state, they emit a fluorescent signal. This signal can be detected and used to study the behavior of biological samples.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that does not have any known biochemical or physiological effects on biological samples. It is widely used in cell and tissue imaging and does not interfere with the normal functioning of cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone is its high quantum yield, which makes it an ideal fluorescent dye for imaging biological samples. It is also non-toxic and does not have any known biochemical or physiological effects on biological samples. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the use of 4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone in scientific research. One of the areas of research is the development of new imaging techniques that use this compound to study the behavior of cells and proteins in real-time. Another area of research is the development of new fluorescent dyes that have improved properties compared to this compound, such as higher quantum yields or better photostability. Overall, this compound is an important fluorescent dye that has a wide range of applications in scientific research and will continue to be an important tool for studying biological samples.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone involves a multistep process that starts with the condensation of cyclohexanone with dimethylamine to form a Schiff base. This Schiff base is then reacted with 3-bromo-1-propene to form an iminium salt, which is further reacted with 4-tert-butyl-2,6-diformylphenol to form the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone is widely used in scientific research as a fluorescent dye due to its unique properties. It has a high quantum yield, which means that it emits a strong fluorescent signal when excited with light. This makes it an ideal dye for imaging biological samples, such as cells and tissues. This compound is also used in flow cytometry and fluorescence microscopy to study the behavior of cells and proteins in real-time.
Propriétés
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-20(2,3)18-14-16(10-8-12-21(4)5)19(23)17(15-18)11-9-13-22(6)7/h8-13,18H,14-15H2,1-7H3/b12-8+,13-9+,16-10+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQHGPYVQFKHZ-ULVYIGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5355951.png)


![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5355999.png)
![7-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5356001.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5356007.png)

![3-(4-butoxy-3-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356037.png)

